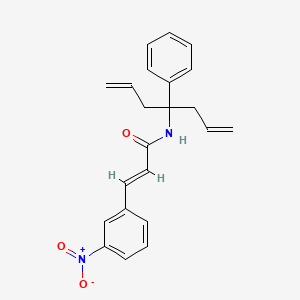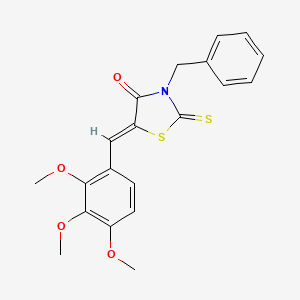![molecular formula C14H12N4O5 B11684239 N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11684239.png)
N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a methoxy group, and a pyridine ring, which contribute to its unique reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The presence of the nitrophenyl and pyridine rings allows for electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl and pyridine derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide exerts its effects is largely dependent on its chemical structure. The nitrophenyl and pyridine rings can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its reactivity and potential biological activities.
Comparación Con Compuestos Similares
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
- N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide
- N’-[(E)-(3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide
Comparison: N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which significantly influence its reactivity and potential applications. In contrast, similar compounds lacking one of these functional groups may exhibit different chemical behaviors and biological activities. The combination of these functional groups in the compound of interest enhances its versatility and makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H12N4O5 |
|---|---|
Peso molecular |
316.27 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H12N4O5/c1-23-12-7-11(18(21)22)6-10(13(12)19)8-16-17-14(20)9-2-4-15-5-3-9/h2-8,19H,1H3,(H,17,20)/b16-8+ |
Clave InChI |
VRIGALNUIDHZTL-LZYBPNLTSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=CC(=C1O)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11684170.png)
![7-chloro-4-(4-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11684171.png)

![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanohydrazide](/img/structure/B11684181.png)



![Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B11684207.png)
![(5E)-1-(4-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684211.png)


![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11684225.png)
![2-methyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684233.png)
